15-cis-beta-Carotene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

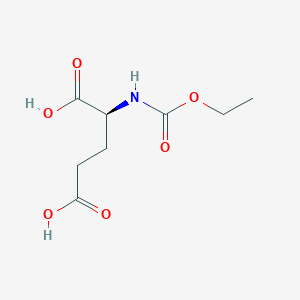

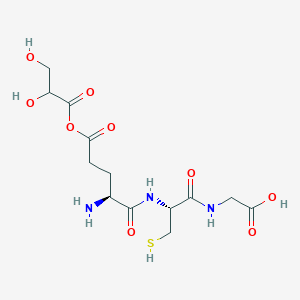

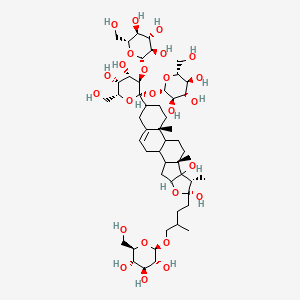

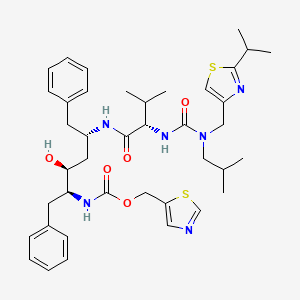

15-cis-beta-Carotene is a specific isomer of beta-carotene, a naturally occurring pigment found in plants, algae, and photosynthetic bacteria. It belongs to the carotenoid family, which is known for its vibrant colors and significant roles in biological processes. This compound is particularly interesting due to its unique structural configuration and its implications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-cis-beta-Carotene typically involves the isomerization of all-trans-beta-Carotene. This can be achieved through photochemical methods, where exposure to light induces the isomerization process. Alternatively, chemical methods using specific catalysts can also be employed. The reaction conditions often include controlled temperatures and the presence of solvents like benzene or hexane to facilitate the isomerization.

Industrial Production Methods: Industrial production of this compound generally follows similar principles but on a larger scale. The process involves the extraction of all-trans-beta-Carotene from natural sources, followed by its isomerization under controlled conditions. Advanced techniques such as chromatography are used to purify the 15-cis isomer from the mixture.

Chemical Reactions Analysis

Types of Reactions: 15-cis-beta-Carotene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.

Reduction: Although less common, reduction reactions can convert this compound into less conjugated forms.

Isomerization: This is a key reaction where this compound can revert to all-trans-beta-Carotene or other cis isomers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen, ozone, and peroxides.

Reduction: Reducing agents like sodium borohydride can be used under mild conditions.

Isomerization: Light exposure or catalysts such as iodine can facilitate isomerization.

Major Products:

Oxidation Products: Epoxides, aldehydes, and ketones.

Reduction Products: Less conjugated carotenoids.

Isomerization Products: Various cis and trans isomers of beta-carotene.

Scientific Research Applications

15-cis-beta-Carotene has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study isomerization and oxidation reactions.

Biology: Its role in photosynthesis and as a precursor to vitamin A makes it a subject of interest in biological studies.

Medicine: Research into its antioxidant properties and potential anti-cancer effects is ongoing.

Industry: It is used in the food industry as a natural colorant and in the cosmetic industry for its skin-protective properties.

Mechanism of Action

The mechanism by which 15-cis-beta-Carotene exerts its effects involves its interaction with molecular targets such as free radicals and reactive oxygen species. Its antioxidant properties allow it to neutralize these harmful species, thereby protecting cells from oxidative damage. In photosynthesis, it plays a role in light absorption and energy transfer.

Comparison with Similar Compounds

15-cis-beta-Carotene can be compared with other carotenoids such as:

All-trans-beta-Carotene: The most common isomer, known for its higher stability and prevalence in nature.

13-cis-beta-Carotene: Another isomer with distinct biological activities.

Lycopene: A carotenoid with a similar structure but different biological functions and health benefits.

The uniqueness of this compound lies in its specific isomeric configuration, which imparts unique chemical and biological properties not found in its trans counterpart.

Conclusion

This compound is a fascinating compound with significant implications in various scientific fields. Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanisms of action can pave the way for new discoveries and innovations.

Properties

CAS No. |

19361-58-1 |

|---|---|

Molecular Formula |

C40H56 |

Molecular Weight |

536.9 g/mol |

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9Z,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11-,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ |

InChI Key |

OENHQHLEOONYIE-BPYFYYBTSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C\C=C(\C=C\C=C(\C=C\C2=C(CCCC2(C)C)C)/C)/C)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.